3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide
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Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide structure, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride in the presence of a base. The final step involves coupling the indole derivative with 3-nitrophenyl benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, while the nitrophenyl benzamide structure can interact with different biological pathways. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
N-methyltryptamine: An indole derivative with a methyl group on the nitrogen atom.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at the C-2 position
Uniqueness
3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of an indole moiety, a sulfamoyl group, and a nitrophenyl benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20N4O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylsulfamoyl]-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C23H20N4O5S/c28-23(26-18-6-4-7-19(14-18)27(29)30)16-5-3-8-20(13-16)33(31,32)25-12-11-17-15-24-22-10-2-1-9-21(17)22/h1-10,13-15,24-25H,11-12H2,(H,26,28) |
InChI Key |
PKOUVXDSYWBDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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